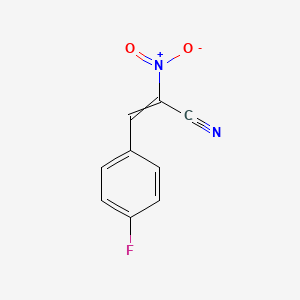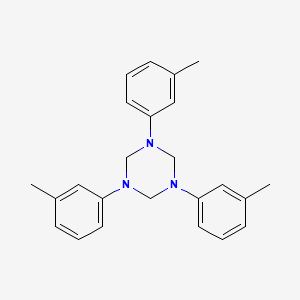
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a methoxyphenyl group and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts acylation conditions can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-2-(thiophen-2-yl)-1,3-oxazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-(4-Hydroxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
5-(4-Methoxyphenyl)-2-(furan-2-yl)-1,3-oxazole: Substitutes the thiophene ring with a furan ring, which may influence its electronic properties and reactivity.
Uniqueness
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole is unique due to the presence of both the methoxyphenyl and thiophene groups, which can impart distinct electronic and steric properties. These features may enhance its utility in specific applications, such as in the design of novel pharmaceuticals or advanced materials.
Eigenschaften
CAS-Nummer |
110380-33-1 |
|---|---|
Molekularformel |
C14H11NO2S |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H11NO2S/c1-16-11-6-4-10(5-7-11)12-9-15-14(17-12)13-3-2-8-18-13/h2-9H,1H3 |
InChI-Schlüssel |
HJTBABUGFCYYOI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)


![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)
![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)


![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)

![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)

![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)

